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Compound of Interest

Compound Name: Y 105

Cat. No.: B1173443

Welcome to the technical support center for assays measuring Y-105 phosphorylation. This
resource is designed for researchers, scientists, and drug development professionals to
troubleshoot and enhance the signal-to-noise ratio in their experiments.

Frequently Asked Questions (FAQS)

Q1: What is Y-105, and why is its phosphorylation significant?

Y-105 refers to the tyrosine residue at position 105 of the Pyruvate Kinase M2 (PKM2) protein.
Phosphorylation at this site is a critical post-translational modification that regulates PKM2's
enzymatic activity and its role in cellular signaling. Oncogenic tyrosine kinases, such as FGFR1
and ErbB2, can directly phosphorylate PKM2 at Y105.[1][2] This event promotes the dimeric
form of PKM2, which can then translocate to the nucleus and act as a transcriptional co-
activator, influencing gene expression related to cell proliferation and tumor growth.[1][2]

Q2: What are the common assays used to measure Y-105 phosphorylation?

The most common methods for detecting and quantifying the phosphorylation of Y-105 on
PKM2 are Western blotting and Enzyme-Linked Immunosorbent Assays (ELISA).[3][4] Both
techniques rely on phospho-specific antibodies that recognize the phosphorylated Y-105
epitope. Other advanced methods include mass spectrometry-based phosphoproteomics.[3][5]

Q3: What is the general signaling pathway leading to Y-105 phosphorylation?
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The phosphorylation of Y-105 on PKM2 is often initiated by the activation of receptor tyrosine
kinases (RTKs) on the cell surface. Ligand binding to RTKs like EGFR, FGFR1, or ErbB2
triggers a signaling cascade that leads to the activation of these kinases.[1][6] The activated
kinases then phosphorylate PKM2 at the Y-105 residue. This phosphorylation event can lead to
the activation of downstream pathways, such as the Hippo signaling pathway, by promoting the
nuclear translocation of YAP.[1][6]
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Caption: Y-105 Phosphorylation Signaling Pathway.

Troubleshooting Guides
Issue 1: Low or No Signal

A weak or absent signal for phosphorylated Y-105 can be due to several factors, from sample
preparation to detection.
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Potential Cause

Recommended Solution

Inefficient Cell Lysis/Protein Extraction

Ensure the lysis buffer is appropriate for your
cell type and contains fresh protease and
phosphatase inhibitors to prevent
dephosphorylation. Keep samples on ice

throughout the preparation process.

Low Abundance of Phosphorylated Protein

Optimize cell stimulation conditions (e.g., time
course, ligand concentration) to maximize Y-105
phosphorylation. Consider concentrating your
sample or using immunoprecipitation (IP) to

enrich for PKM2 before running the assay.[7]

Suboptimal Antibody Concentration

Titrate the primary antibody to determine the
optimal concentration. Start with the
manufacturer's recommended dilution and test a

range of concentrations.[8]

Inefficient Protein Transfer (Western Blot)

Verify transfer efficiency using Ponceau S
staining. Optimize transfer time and voltage
based on the molecular weight of PKM2 (~58
kDa).[9]

Inactive Detection Reagents

Ensure that enzyme conjugates (e.g., HRP) and
substrates are not expired and have been
stored correctly. Prepare substrate solutions

immediately before use.[10]

Issue 2: High Background

High background can mask the specific signal, leading to a poor signal-to-noise ratio.

© 2025 BenchChem. All rights reserved.

3/10 Tech Support


https://www.bio-rad-antibodies.com/tips-western-blot-detection-of-phosphorylation-events.html
https://www.ptglab.com/news/blog/7-tips-for-optimizing-your-western-blotting-experiments/
https://www.abcam.com/en-us/technical-resources/protocols/western-blot-for-phosphorylated-proteins
https://www.antibody-creativebiolabs.com/troubleshooting-of-indirect-elisa.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1173443?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Troubleshooting & Optimization

Check Availability & Pricing

Potential Cause Recommended Solution

For phospho-protein detection, avoid using milk
as a blocking agent as it contains
phosphoproteins (casein) that can cause high
Inadequate Blocking background.[7] Use 3-5% Bovine Serum
Albumin (BSA) in TBST or a commercial protein-
free blocking buffer.[7] Optimize blocking time

and temperature.

Increase the number and duration of wash
steps.[11] Adding a detergent like Tween-20
- ) o (0.05-0.1%) to the wash buffer can help reduce
Non-specific Antibody Binding o ) )
non-specific binding.[12] Titrate the primary and
secondary antibody concentrations to the lowest

effective level.[8]

Prepare fresh buffers for each experiment.
Contaminated Buffers or Reagents Ensure that reagents are not contaminated with

endogenous enzymes or proteins.[11]

Reduce the exposure time when using
Over-exposure (Western Blot) o ]
chemiluminescent detection.[8]

Titrate the secondary antibody to find the
High Concentration of Secondary Antibody optimal dilution that provides a strong signal

with minimal background.

Experimental Protocols
Key Experiment: Western Blot for Phospho-Y-105 PKM2

This protocol provides a general workflow for detecting phosphorylated Y-105 on PKM2.
Optimization of specific steps may be required for your experimental system.
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1. Sample Preparation
- Lyse cells in buffer with
phosphatase inhibitors.

\ 4

2. Protein Quantification
(e.g., BCA Assay)

3. SDS-PAGE
- Separate proteins by size.

4. Protein Transfer
- Transfer to PVDF or
nitrocellulose membrane.

5. Blocking
- Use 5% BSA in TBST
for 1 hour.

6. Primary Antibody Incubation
- Incubate with anti-pY105-PKM2 Ab
overnight at 4°C.

7. Washing
- Wash 3x with TBST.

8. Secondary Antibody Incubation
- Incubate with HRP-conjugated
secondary Ab for 1 hour.

9. Washing
- Wash 3x with TBST.

10. Detection
- Add ECL substrate and
capture chemiluminescent signal.

11. Analysis
- Quantify band intensity.
- Normalize to total PKM2 or loading control.

Click to download full resolution via product page

Caption: Western Blot Workflow for pY105-PKM2.
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Methodology:

e Sample Preparation:

[¢]

Culture and treat cells as required for your experiment.

Wash cells with ice-cold PBS.

[¢]

[e]

Lyse cells on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with a
protease and phosphatase inhibitor cocktail.

[e]

Centrifuge the lysate to pellet cell debris and collect the supernatant.
e Protein Quantification:

o Determine the protein concentration of the lysate using a standard method like the BCA
assay.[13]

o SDS-PAGE:

o Denature an equal amount of protein from each sample by boiling in Laemmli sample
buffer.

o Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

[8]
e Protein Transfer:
o Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[9]
e Blocking:

o Block the membrane for 1 hour at room temperature with 5% BSA in Tris-buffered saline
with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.[7]

e Primary Antibody Incubation:
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o Incubate the membrane with a primary antibody specific for phosphorylated Y-105 of
PKM2, diluted in blocking buffer, overnight at 4°C with gentle agitation.

Washing:

o Wash the membrane three times for 5-10 minutes each with TBST.

Secondary Antibody Incubation:

o Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary
antibody, diluted in blocking buffer, for 1 hour at room temperature.

Washing:

o Wash the membrane three times for 5-10 minutes each with TBST.

Detection:

o Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and detect
the signal using an appropriate imaging system.

Analysis:

o Quantify the band intensity using densitometry software. To account for variations in
protein loading, it is crucial to strip the membrane and re-probe with an antibody against
total PKM2 or a loading control (e.g., GAPDH, B-actin). The signal for phospho-Y-105
PKM2 should be normalized to the total PKM2 signal.

Logical Troubleshooting Flowchart
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Caption: Troubleshooting Logic for Y-105 Assays.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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